molecular formula C6H4BrN3 B1528961 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1021019-03-3

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1528961
CAS RN: 1021019-03-3
M. Wt: 198.02 g/mol
InChI Key: MJUSCWWLVUDRHT-UHFFFAOYSA-N
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Description

“2-Bromo-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the empirical formula C6H4BrN3. It has a molecular weight of 198.02 . This compound is part of a class of non-naturally occurring small molecules that have found wide application in drug design .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, including “this compound”, has been the subject of research since 2002 . The methods are classified according to the types of reagents used. A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string BrC1=CN2N=CNC2C=C1 . This representation provides a way to visualize the compound’s structure using chemical notation.

Scientific Research Applications

Synthesis and Structural Analysis

  • Metal-Free Synthesis Approach : A novel strategy for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines has been developed. This involves a metal-free oxidative N-N bond formation using phenyliodine bis(trifluoroacetate), offering advantages like short reaction times and high yields (Zheng et al., 2014).

  • Efficient Synthesis and X-ray Structure : The study presents a method for synthesizing triazolopyridines using the chlorinated agent NCS. X-ray diffraction was used for structural characterization, providing valuable insights into their crystalline forms (El-Kurdi et al., 2021).

  • Supramolecular Synthons Formation : Research on 1,2,4-triazolo[1,5-a]pyridine derivatives reveals how 2-substituents and a morpholinomethylphenyl group influence crystal structures through diverse supramolecular synthons. This has implications for their pharmaceutical development and application in crystal engineering (Chai et al., 2019).

Applications in Plant Health and Antioxidant Properties

  • Plant Ecosystem Health : Compounds like 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine demonstrated herbicidal activity, suggesting their potential use in agriculture for controlling vegetation (Moran, 2003).

  • Antioxidant Activity and Toxicity Study : A preclinical study on [1,2,4]triazolo[1,5-a]pyridine derivatives showed notable antioxidant properties. Compounds with bromine atoms in specific positions exhibited significant influence on erythrocyte membrane stability, indicating their potential as antioxidants (Smolsky et al., 2022).

Diverse Synthesis Techniques and Chemical Stability

  • Ring Rearrangement and Diversification : A study on the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their transformation into [1,5-c] analogues highlights the versatility of these compounds. The presence of halogen functionalities facilitates further chemical diversification, useful in various synthetic applications (Tang et al., 2014).

  • Synthetic and Medicinal Perspectives : The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold is recognized for its range of pharmacological activities, indicating its significance in medicinal chemistry. The review provides insights into synthetic strategies and the pharmacological potential of these compounds (Merugu et al., 2022).

  • Stability and Reactivity with Electrophiles : Research on the stability of the s-triazolo[1,5-a]pyridine ring and its reactions with various electrophiles sheds light on its chemical properties and potential applications in developing new compounds (Okamoto et al., 1966).

properties

IUPAC Name

2-bromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUSCWWLVUDRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724895
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1021019-03-3
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine. A suspension of [1,2,4]triazolo[1,5-a]pyridin-2-amine (0.500 g, 3.73 mmol, obtained from pyridin-2-amine following an analogous procedure as the one described for 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) in 48% HBr (5 mL) was cooled to 0° C. and slowly treated with a solution of sodium nitrite (0.386 g, 5.59 mmol) in water (2 mL) resulting in a dark brown suspension with brown gas evolution. The mixture was stirred for 1 h. A dark purple solution of copper(I) bromide (0.642 g, 4.47 mmol) in 48% HBr (2 mL) was added and the reaction mixture was stirred overnight at room temperature. The purple suspension was poured into water (15 mL) and the resulting yellow-orange suspension was collected and dried to give an orange solid which was further purified by column chromatography (eluting with 100% dicholomethane) to afford 2-bromo-[1,2,4]triazolo[1,5-a]pyridine (0.455 g, 61% yield). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 8.96 (dt, 1H), 7.81-7.91 (m, 1H), 7.68-7.79 (m, 1H), 7.27 (td, J=1.37, 6.93 Hz, 1H); MS (ESI) m/z 197.9 [M]+and 200.1 [M+2]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.386 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
copper(I) bromide
Quantity
0.642 g
Type
catalyst
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
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Reactant of Route 6
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